2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide
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Overview
Description
2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide is an organic compound with the molecular formula C12H18N2O2 It is characterized by the presence of an amino group, a methoxyphenyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide can be achieved through several methods. One common approach involves the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another method includes the N-alkylation of primary amines and ammonia .
Industrial Production Methods
For industrial production, the preparation method often involves the use of Raney nickel and borohydride in a reaction solvent. The process includes adding 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol, performing a hydrogenation reaction, filtering the reaction liquid, and concentrating under reduced pressure to obtain the desired product . This method is advantageous due to its high yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide has several applications in scientific research:
Biology: This compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, such as antidepressants and analgesics.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-(4-methoxyanilino)methylphenol
- 2-(anilinomethyl)phenol
Uniqueness
2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group provides additional stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C12H18N2O2/c1-8(13)12(15)14-9(2)10-4-6-11(16-3)7-5-10/h4-9H,13H2,1-3H3,(H,14,15) |
InChI Key |
BNMCPCWZQFGFLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(C)N |
Origin of Product |
United States |
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